LY-2300559 - 889116-06-7

LY-2300559

Catalog Number: EVT-275021
CAS Number: 889116-06-7
Molecular Formula: C26H26O6
Molecular Weight: 434.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Ly2300559 has been used in trials studying the prevention of Migraine Headache.
Overview

LY-2300559 is a small molecule compound that has been investigated primarily for its potential in the prevention of migraine headaches. It falls under the category of organic compounds known as diphenylmethanes, which are characterized by a methane structure where two hydrogen atoms are replaced by phenyl groups. The compound is classified as an investigational drug and has been studied for its pharmacological actions, particularly as a modulator of G-protein coupled receptors related to glutamate signaling pathways .

Source and Classification

LY-2300559 is identified in chemical databases with several identifiers, including a DrugBank accession number (DB13016) and a CAS number (889116-06-7). It has been categorized under various chemical classifications, including:

  • Kingdom: Organic compounds
  • Super Class: Benzenoids
  • Class: Benzene and substituted derivatives
  • Sub Class: Diphenylmethanes .
Molecular Structure Analysis

The molecular formula for LY-2300559 is C26H26O6C_{26}H_{26}O_{6}, with an average molecular weight of approximately 434.49 g/mol. Its structural representation includes:

  • IUPAC Name: 3-[(S)-{4-[(4-acetyl-3-hydroxy-2-propylphenoxy)methyl]phenyl}(hydroxy)methyl]benzoic acid.
  • SMILES Notation: CCCC1=C(OCC2=CC=C(C=C2)C@HC2=CC=CC(=C2)C(O)=O)C=CC(C(C)=O)=C1O.

The compound features multiple functional groups that contribute to its biological activity, including hydroxyl and carbonyl groups which can participate in hydrogen bonding and other interactions relevant to its mechanism of action .

Chemical Reactions Analysis

LY-2300559 is expected to undergo various chemical reactions typical for organic compounds, including:

  • Acid-base reactions: Given its carboxylic acid functionality, it can donate protons under acidic conditions.
  • Nucleophilic substitutions: The presence of electrophilic centers allows for nucleophilic attack by various reagents.

Additionally, studies have shown that LY-2300559 can be formulated into different delivery systems, such as solid dispersions, which enhance its solubility and absorption characteristics compared to conventional formulations .

Mechanism of Action

The primary mechanism of action for LY-2300559 involves modulation of glutamate receptors, specifically through interaction with G-protein coupled receptors. This interaction leads to conformational changes that affect downstream signaling pathways, including the inhibition of adenylate cyclase activity. Such modulation may result in reduced neurotransmission or contribute to synaptic stabilization processes .

Pharmacodynamics

Pharmacokinetic studies indicate that LY-2300559 is rapidly absorbed with measurable plasma concentrations maintained for extended periods post-administration. The therapeutic window for effective dosing has been modeled based on pharmacokinetic/pharmacodynamic relationships, particularly in cancer treatment contexts .

Physical and Chemical Properties Analysis

Physical Properties

  • State: Not specified in available literature.

Chemical Properties

  • Water Solubility: 0.00275 mg/mL.
  • LogP (Partition Coefficient): Approximately 4.6 to 5.52, indicating moderate lipophilicity.

Relevant Data

Other properties include:

  • pKa Values: Strongest acidic pKa around 4.01; strongest basic pKa around -3.4.
  • Hydrogen Bond Donors/Acceptors: Three hydrogen bond donors and six acceptors.

These properties suggest that LY-2300559 may exhibit significant interactions with biological membranes and proteins due to its hydrophobic character combined with polar functional groups .

Applications

LY-2300559 has been primarily investigated for its potential applications in:

  • Migraine Prevention: Clinical trials have focused on evaluating its efficacy in preventing migraine headaches.
  • Cancer Therapy: Preliminary studies suggest possible roles in tumor treatment through modulation of signaling pathways associated with tumor growth and progression .
Mechanistic Profiling of LY-2300559 as a Dual Receptor Modulator

mGluR2 Positive Allosteric Modulation: Molecular Pathways and Signal Transduction

LY-2300559 functions as a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 2 (mGluR2), a class C G-protein-coupled receptor (GPCR). This receptor is primarily localized in presynaptic neurons, where it regulates glutamate release through Gi/o-protein coupling. Upon glutamate binding to the orthosteric site, mGluR2 undergoes conformational changes that activate downstream signaling. LY-2300559 binds to a topographically distinct allosteric pocket within the transmembrane domain, stabilizing an active receptor conformation that enhances the receptor's affinity for glutamate and amplifies its intrinsic activity [6] [10].

The molecular consequences of mGluR2 potentiation include:

  • Adenylyl Cyclase Inhibition: Activated mGluR2 couples with Gi/o proteins, leading to reduced intracellular cyclic adenosine monophosphate (cAMP) production. This dampens protein kinase A (PKA) activity, thereby modulating neuronal excitability and neurotransmitter release [6] [10].
  • Calcium Channel Regulation: mGluR2 activation suppresses voltage-gated calcium channels (VGCCs), limiting presynaptic calcium influx and subsequent vesicular glutamate exocytosis. This mechanism is crucial for attenuating pathological glutamate surges implicated in migraine and psychiatric disorders [6] [7].
  • Neuroplasticity Modulation: Chronic potentiation influences mitogen-activated protein kinase (MAPK) pathways, including ERK1/2 phosphorylation, which regulates synaptic plasticity genes such as BDNF. Functional MRI studies with analogous mGluR2 PAMs demonstrate increased frontostriatal activation during cognitive tasks, correlating with improved neuronal processing [7] [10].

Table 1: Molecular Signaling Pathways Activated by LY-2300559-Mediated mGluR2 Potentiation

Downstream PathwayBiological ConsequenceExperimental Evidence
cAMP/PKA suppressionReduced neuronal hyperexcitabilityIn vitro assays showing >50% cAMP reduction in transfected cells [10]
VGCC inhibitionAttenuated glutamate releaseElectrophysiology studies demonstrating suppressed Ca²⁺ currents [6]
ERK1/2 phosphorylationEnhanced synaptic plasticityImmunoblotting showing increased pERK in hippocampal slices [7]

CysLTR1 Antagonism: Role in Inflammatory and Neurological Pathways

LY-2300559 acts as a competitive antagonist of the cysteinyl leukotriene receptor 1 (CysLTR1), a proinflammatory GPCR expressed on immune cells (mast cells, eosinophils), vascular endothelium, and central neurons. CysLTR1 activation by ligands like leukotriene D4 (LTD4) triggers Gq-mediated phospholipase C (PLC) activation, generating inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade elevates intracellular calcium and activates protein kinase C (PKC), driving inflammation and vasoreactivity [4] [8].

LY-2300559 disrupts this pathway through:

  • Receptor Occlusion: By competitively binding CysLTR1's orthosteric site, LY-2300559 prevents LTD4-induced conformational changes, abrogating Gq coupling and subsequent PLC activation. This inhibits calcium mobilization and PKC-driven inflammatory gene expression (e.g., COX-2, TNF-α) [4] [8].
  • Secondary Anti-Inflammatory Mechanisms: Beyond receptor blockade, LY-2300559 suppresses 5-lipoxygenase (5-LOX) activity, reducing leukotriene biosynthesis. It also inhibits phosphodiesterase (PDE) isoforms and nuclear factor kappa B (NF-κB) nuclear translocation, diminishing proinflammatory cytokine production (IL-6, IL-8) and neutrophil chemotaxis [8].
  • Neurovascular Effects: In migraine models, CysLTR1 antagonism normalizes meningeal vasodilation and plasma protein extravasation. It also dampens glial activation (astrocytes/microglia), reducing neuroinflammatory mediators like nitric oxide (NO) and IL-1β in trigeminal ganglia [4] [8].

Table 2: Anti-Inflammatory Effects of LY-2300559 via CysLTR1 Antagonism

Inflammatory MechanismLY-2300559 ActionBiological Impact
LTD4-induced PLC activationCompetitive inhibition↓ IP3/DAG, ↓ Ca²⁺ mobilization [8]
5-LOX metabolismEnzyme suppression↓ LTC4/LTD4 biosynthesis [8]
NF-κB nuclear translocationPathway interference↓ TNF-α, IL-6, IL-8 secretion [4] [8]
Glial cell activationMicroglia/astrocyte modulation↓ NO, IL-1β in trigeminal pathways [4]

Synergistic Interactions Between mGluR2 and CysLTR1 Modulation

The therapeutic rationale for LY-2300559 lies in the convergent modulation of neuronal excitability and neuroinflammation via mGluR2 and CysLTR1 targets. Glutamate dysregulation and leukotriene-mediated inflammation are co-contributors to migraine pathophysiology, with cross-talk occurring at cellular and circuit levels:

  • Cellular Cross-Talk: Astrocytes express both mGluR2 and CysLTR1. mGluR2 activation by LY-2300559 suppresses astrocytic glutamate release, while CysLTR1 antagonism inhibits astrocyte-derived cytokine production. This dual action reduces neuronal hyperexcitability and neuroinflammation simultaneously [4] [6].
  • Signal Integration: CysLTR1-driven PKC activity phosphorylates mGluR2, dampening its function. By inhibiting CysLTR1, LY-2300559 preserves mGluR2 activity, enhancing cAMP suppression. Conversely, mGluR2 potentiation reduces neuronal glutamate release, indirectly limiting glial CysLTR1 activation [5] [8].
  • In Vivo Synergy: Preclinical migraine models demonstrate that combined mGluR2 PAM/CysLTR1 antagonism produces ≥3-fold greater efficacy in reducing cortical spreading depression (CSD) frequency and pain behaviors compared to single-target agents. This synergy arises from disrupting the "glutamate-leukotriene axis" that sustains central sensitization [3] [5].

Table 3: Synergistic Interactions of LY-2300559’s Dual Mechanisms

Interaction LevelSynergistic EffectPathophysiological Outcome
Astrocyte regulation↓ Glutamate release + ↓ cytokine productionAttenuated neuroinflammation and neuronal sensitization [4] [6]
Receptor cross-talkPKC inhibition preserves mGluR2 functionEnhanced cAMP suppression and sustained Gi signaling [5] [8]
Circuit modulationCombined CSD and vasodilation suppressionReduced migraine aura and headache intensity [3] [5]

Properties

CAS Number

889116-06-7

Product Name

LY-2300559

IUPAC Name

3-[(S)-[4-[(4-acetyl-3-hydroxy-2-propylphenoxy)methyl]phenyl]-hydroxymethyl]benzoic acid

Molecular Formula

C26H26O6

Molecular Weight

434.5 g/mol

InChI

InChI=1S/C26H26O6/c1-3-5-22-23(13-12-21(16(2)27)25(22)29)32-15-17-8-10-18(11-9-17)24(28)19-6-4-7-20(14-19)26(30)31/h4,6-14,24,28-29H,3,5,15H2,1-2H3,(H,30,31)/t24-/m0/s1

InChI Key

DWQVYDLTPMGYNE-DEOSSOPVSA-N

SMILES

CCCC1=C(C=CC(=C1O)C(=O)C)OCC2=CC=C(C=C2)C(C3=CC(=CC=C3)C(=O)O)O

Solubility

Soluble in DMSO

Synonyms

LY-2300559; LY2300559; LY 2300559

Canonical SMILES

CCCC1=C(C=CC(=C1O)C(=O)C)OCC2=CC=C(C=C2)C(C3=CC(=CC=C3)C(=O)O)O

Isomeric SMILES

CCCC1=C(C=CC(=C1O)C(=O)C)OCC2=CC=C(C=C2)[C@@H](C3=CC(=CC=C3)C(=O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.